molecular formula C13H16OS B14571540 1-(Hex-1-yne-3-sulfinyl)-4-methylbenzene CAS No. 61783-75-3

1-(Hex-1-yne-3-sulfinyl)-4-methylbenzene

Cat. No.: B14571540
CAS No.: 61783-75-3
M. Wt: 220.33 g/mol
InChI Key: RFNLTKKPCTXUHW-UHFFFAOYSA-N
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Description

1-(Hex-1-yne-3-sulfinyl)-4-methylbenzene is a chiral organosulfur compound featuring a sulfinyl group linked to a hex-1-yne chain and a 4-methylbenzene (p-tolyl) group. This structural motif makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex molecules through S–S, N–S, and C–S bond-forming reactions . Compounds containing a sulfinyl group are versatile building blocks and can act as sulfinylating reagents in the synthesis of various valuable organosulfur compounds such as sulfonamides, sulfides, and sulfones . The presence of both a sulfoxide and an alkyne functional group within the same molecule provides two distinct reactive sites, offering researchers opportunities for selective transformations and the development of novel synthetic pathways. The alkyne moiety is a key handle for further functionalization via click chemistry or metal-catalyzed coupling reactions. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult relevant safety data sheets and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61783-75-3

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

1-hex-1-yn-3-ylsulfinyl-4-methylbenzene

InChI

InChI=1S/C13H16OS/c1-4-6-12(5-2)15(14)13-9-7-11(3)8-10-13/h2,7-10,12H,4,6H2,1,3H3

InChI Key

RFNLTKKPCTXUHW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)S(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Stereochemical Aspects and Structural Motifs of 1 Hex 1 Yne 3 Sulfinyl 4 Methylbenzene

Chirality at the Sulfur Center: Absolute Configuration and Enantiopurity

The sulfur atom in 1-(Hex-1-yne-3-sulfinyl)-4-methylbenzene is a stereogenic center due to its tetrahedral geometry, bearing four different substituents: an oxygen atom, a lone pair of electrons, a 4-methylphenyl (p-tolyl) group, and a hex-1-yn-3-yl group. This arrangement results in the existence of two non-superimposable mirror images, or enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The high energy barrier to pyramidal inversion at the sulfur atom ensures that these enantiomers are configurationally stable under normal conditions. uantwerpen.be

The determination of the absolute configuration of a chiral sulfoxide (B87167) is a critical aspect of its characterization. uantwerpen.be While no specific determination for this compound has been reported, standard methods for analogous compounds include X-ray crystallography of a single enantiomer or a derivative, and chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), often in conjunction with quantum chemical calculations. uantwerpen.be

Enantiopurity , or enantiomeric excess (ee), quantifies the predominance of one enantiomer over the other in a mixture. This is a crucial parameter in asymmetric synthesis and for the evaluation of chiral materials. The enantiopurity of chiral sulfoxides is typically determined using chiral High-Performance Liquid Chromatography (HPLC), which employs a chiral stationary phase to separate the enantiomers. nih.gov Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents. For this compound, one would expect that established chiral HPLC methods for aryl alkynyl sulfoxides would be applicable for the determination of its enantiomeric purity. nih.gov

Influence of the Alkynyl and Aryl Moieties on Stereoselectivity

The stereochemical outcome of reactions involving the sulfoxide group is significantly influenced by the nature of its substituents. In this compound, the hex-1-yne-3-yl (an alkynyl group) and the 4-methylphenyl (an aryl group) moieties play a crucial role in directing the stereoselectivity of synthetic transformations.

The synthesis of enantiomerically enriched alkynyl p-tolyl sulfoxides can be achieved through methods like the Andersen synthesis, which involves the reaction of an alkynyl nucleophile with a diastereomerically pure menthyl p-toluenesulfinate. researchgate.net The stereochemical course of such reactions is dictated by the steric and electronic properties of both the incoming alkynyl group and the existing p-tolyl group on the sulfinate.

In reactions where the sulfoxide acts as a chiral auxiliary, the alkynyl and aryl groups create a specific chiral environment that can direct the approach of reagents to a prochiral center. For instance, in the conjugate addition of nucleophiles to α,β-unsaturated systems bearing a chiral sulfoxide, the steric bulk of the p-tolyl group and the linear geometry of the alkynyl moiety would create a highly differentiated steric environment, favoring the approach of the nucleophile from one face of the molecule over the other. While no specific studies on this compound are available, research on similar vinyl sulfoxides demonstrates that the interplay of steric and electronic effects of the sulfoxide substituents governs the diastereoselectivity of the reaction. nih.gov

Conformational Preferences and Stereoelectronic Effects in Sulfoxides

The three-dimensional structure and reactivity of sulfoxides are not only governed by steric interactions but are also profoundly influenced by stereoelectronic effects. These effects arise from the interaction of electron orbitals and can dictate the preferred conformation and reactivity of a molecule. nih.gov

For this compound, the rotational barriers around the S-C(aryl) and S-C(alkynyl) bonds would determine its conformational landscape. The preferred conformations would be those that minimize steric hindrance and maximize stabilizing orbital interactions.

A key stereoelectronic interaction in sulfoxides is the anomeric effect, which involves the donation of electron density from a lone pair on an adjacent heteroatom into the σ* orbital of the S-O bond. In the context of this compound, hyperconjugative interactions between the filled orbitals of the C-H or C-C bonds of the hexynyl and p-tolyl groups and the antibonding orbitals of the sulfoxide group (σ* S-O and σ* S-C) would contribute to its conformational stability and reactivity. For example, in nucleophilic additions to vinyl sulfoxides, the stabilization of the resulting carbanion intermediate is highly dependent on the antiperiplanar alignment of the developing lone pair with the S=O bond, a classic example of a stereoelectronic effect dictating the reaction's stereochemical outcome. nih.gov

While detailed conformational analysis and quantification of stereoelectronic effects for this compound are absent from the literature, it is reasonable to infer from studies on related structures that such effects would play a pivotal role in defining its chemical behavior.

Advanced Synthetic Methodologies for 1 Hex 1 Yne 3 Sulfinyl 4 Methylbenzene and Analogues

Enantioselective Oxidation of Precursor Sulfides and Thioethers

The most common approach to chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfides. For the target compound, this would involve the enantioselective oxidation of 1-(hex-1-yn-3-ylthio)-4-methylbenzene. This strategy's success hinges on the ability of a chiral catalyst or reagent to differentiate between the two lone pairs of electrons on the sulfur atom.

Catalytic Asymmetric Oxidation with Metal Complexes (e.g., Ti-based, V-based)

Transition metal complexes are powerful tools for catalytic asymmetric sulfoxidation, offering high turnover numbers and excellent enantioselectivities with low catalyst loadings.

Titanium-Based Catalysts: The modified Sharpless-Kagan epoxidation system, which utilizes a titanium isopropoxide complex with a chiral diethyl tartrate (DET) ligand, is a foundational method for asymmetric sulfide (B99878) oxidation. A key modification for achieving high enantioselectivity in sulfide oxidation is the inclusion of water, which alters the catalyst structure into a more effective form. For the oxidation of alkynyl sulfides, a typical protocol would involve the in situ formation of the Ti(OiPr)₄/(R,R)-DET complex, followed by the addition of the sulfide substrate and an oxidant like tert-butyl hydroperoxide (TBHP). The choice of ligand, solvent, and temperature is critical for maximizing enantiomeric excess (ee).

Catalyst SystemSubstrate TypeOxidantTypical Yield (%)Typical ee (%)
Ti(OiPr)₄ / (R,R)-DET / H₂OAryl Alkyl SulfideTBHP80-95>90
Ti(OiPr)₄ / (R)-BINOLAryl Alkyl Sulfideaq. TBHP72-8078-95

Vanadium-Based Catalysts: Vanadium complexes, particularly those employing chiral Schiff base ligands, have emerged as highly effective catalysts for the asymmetric oxidation of sulfides. A common catalytic system involves combining a vanadium source, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), with a chiral ligand derived from an amino alcohol and a salicylaldehyde (B1680747) derivative. researchgate.net These catalysts can operate at or below room temperature and often use hydrogen peroxide as a green oxidant. researchgate.netnih.gov The mechanism is believed to involve the formation of a chiral vanadium-peroxo species that acts as the active oxygen transfer agent. The combination of an initial asymmetric oxidation followed by a kinetic resolution of the resulting sulfoxide (B87167) can lead to exceptionally high enantiopurity. researchgate.net

Catalyst SystemLigand TypeOxidantTemperature (°C)Typical ee (%)
VO(acac)₂Chiral Schiff BaseH₂O₂0 - 20>90
VO(acac)₂3,5-Diiodo Schiff BaseH₂O₂0up to 98

Stoichiometric Oxidation with Chiral Oxidants (e.g., Chiral Oxaziridines)

While catalytic methods are often preferred for their efficiency, stoichiometric chiral oxidants provide a reliable alternative, particularly when high enantiopurity is required and catalyst/substrate compatibility is an issue. Chiral N-sulfonyloxaziridines, such as Davis oxaziridines, are highly effective reagents for this transformation. The oxidation proceeds via an Sₙ2-type attack of the sulfide's sulfur atom on the electrophilic oxygen of the oxaziridine (B8769555) ring. This process is generally fast, clean, and occurs under mild conditions with minimal over-oxidation to the corresponding sulfone. The stereochemical outcome is dictated by the specific stereoisomer of the chiral oxaziridine used, allowing for predictable access to either enantiomer of the target sulfoxide.

Chiral OxidantSubstrate TypeSolventTypical Yield (%)Typical ee (%)
(Camphorsulfonyl)oxaziridineAryl Alkyl SulfideCCl₄ / CH₂Cl₂>90>95
Perfluoro-cis-2,3-dialkyloxaziridineDialkyl SulfideFreon-113>90up to 90

Oxidative Additions to Alkynes

More recently, methods that construct the C-S bond and the sulfinyl group in a single conceptual operation have been developed. These oxidative additions to alkynes bypass the need to pre-form and isolate the precursor sulfide, offering increased atom and step economy.

Visible Light-Mediated Sulfurization of Alkynes

Visible-light photoredox catalysis offers a green and powerful platform for radical-mediated transformations. The synthesis of sulfoxides from alkynes can be achieved through a multi-component reaction involving an alkyne (e.g., hex-1-yne), a thiol (e.g., 4-methylbenzenethiol), and an oxidant, often atmospheric oxygen. encyclopedia.pubacs.org The general mechanism involves the excitation of a photocatalyst (like Eosin Y or Ru/Ir complexes) by visible light. encyclopedia.pubmdpi.com The excited photocatalyst then initiates a single-electron transfer (SET) process, generating a thiyl radical from the thiol. mdpi.com This radical adds to the alkyne in an anti-Markovnikov fashion to produce a vinyl radical, which is subsequently converted to a vinyl sulfide. encyclopedia.pubmdpi.com The vinyl sulfide is then oxidized in the same reaction pot, often by photochemically generated singlet oxygen or other reactive oxygen species, to yield the final vinyl sulfoxide product. mdpi.com For a non-vinyl sulfoxide like the target compound, this method would produce a vinyl sulfoxide analogue.

Oxidative Variants of Thiol-Ene Reactions with Alkynes

The classic thiol-yne reaction involves the radical-initiated addition of a thiol across an alkyne to form a vinyl sulfide. researchgate.net Oxidative variants of this reaction aim to directly produce sulfoxides in a one-pot process. mdpi.comfao.org One reported method uses tert-butyl hydroperoxide as the oxidant in the presence of a Brønsted acid catalyst like methanesulfonic acid. mdpi.com The proposed mechanism involves the initial formation of a thiyl radical which adds to the alkyne. The resulting vinyl sulfide intermediate is then catalytically oxidized by the hydroperoxide to the vinyl sulfoxide. mdpi.com This approach combines the C-S bond formation and oxidation steps efficiently. While this method typically yields vinyl sulfoxides, it represents a powerful strategy for the direct conversion of alkynes to sulfoxide-containing molecules.

Reaction TypeReagentsCatalystKey IntermediateProduct Type
Photocatalytic Thiol-Yne/OxidationThiol, Alkyne, O₂Eosin YVinyl SulfideVinyl Sulfoxide
Acid-Catalyzed Oxidative AdditionThiol, Alkyne, t-BuOOHMethanesulfonic AcidVinyl SulfideVinyl Sulfoxide

Nucleophilic Substitution on Chiral Sulfur Derivatives

A fundamentally different and highly reliable strategy for preparing enantiopure sulfoxides is the nucleophilic substitution of a leaving group on a chiral, tetravalent sulfur center. The Andersen synthesis, first reported in the 1960s, is the classic embodiment of this approach and remains one of the most dependable methods for accessing sulfoxides of high enantiopurity. thieme-connect.de

This method involves the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with an enantiomerically pure sulfinate ester. researchgate.netthieme-connect.de For the synthesis of 1-(Hex-1-yne-3-sulfinyl)-4-methylbenzene, the key precursors would be an organometallic derivative of 3-hexyne (B1328910) and an enantiopure methyl or menthyl p-toluenesulfinate. The reaction proceeds with complete inversion of configuration at the sulfur atom, making it highly stereospecific. The most commonly used chiral auxiliary is (-)-menthol, which allows for the separation of the diastereomeric menthyl p-toluenesulfinate esters by crystallization. thieme-connect.de The subsequent reaction of the desired diastereomer with the alkynyl organometallic reagent provides the target alkynyl sulfoxide in high enantiomeric purity.

Reaction Scheme:

Formation of the alkynyl nucleophile: Hex-1-yne is deprotonated at the C3 position to generate a suitable organometallic reagent (e.g., using a Grignard reagent or organolithium).

Nucleophilic attack: The alkynyl nucleophile attacks the enantiopure (S)-menthyl p-toluenesulfinate.

Stereospecific displacement: The mentholate leaving group is displaced with inversion of configuration at the sulfur center, yielding the (R)-alkynyl sulfoxide.

NucleophileChiral ElectrophileStereochemistryTypical Yield (%)
Alkynyl Grignard Reagent(S)-Menthyl p-toluenesulfinateInversion60-85
Alkynyl Organolithium(S)-Menthyl p-toluenesulfinateInversion60-85

This methodology's primary advantages are its predictability and the high levels of enantiopurity achievable, making it a benchmark strategy for the synthesis of chiral sulfoxides.

Andersen-Type Synthesis with Sulfinate Esters and Organometallic Reagents

The Andersen synthesis is a classical and reliable method for preparing optically active sulfoxides. This approach involves the nucleophilic substitution at the sulfur atom of a chiral sulfinate ester by an organometallic reagent, such as a Grignard or organolithium reagent. The reaction typically proceeds with a high degree of stereochemical inversion at the sulfur center, allowing for the predictable synthesis of a specific enantiomer.

For the synthesis of alkynyl p-tolyl sulfoxides, 1-alkynyl Grignard reagents are reacted with a diastereomerically pure sulfinate ester, such as (-)-menthyl (S)-p-toluenesulfinate. researchgate.netnih.gov The chiral menthyl group acts as an auxiliary, and its displacement by the alkynyl nucleophile establishes the stereochemistry at the sulfur atom of the resulting alkynyl sulfoxide. researchgate.netnih.gov This method is particularly valuable for accessing enantioenriched alkynyl sulfoxides with high optical purity. researchgate.net

The reaction of various alkyl- and cycloalkyl-substituted alkynyl Grignard reagents with menthyl-p-toluenesulfinate can sometimes lead to two products: the expected alkynyl sulfoxide from direct substitution, and an enyne sulfoxide resulting from a subsequent Michael-type addition. nih.gov However, reaction conditions can be optimized to favor the formation of the desired alkynyl sulfoxide derivative. nih.gov

Table 1: Andersen-Type Synthesis of Alkynyl p-Tolyl Sulfoxides
Alkynyl Grignard ReagentChiral Sulfinate EsterProductKey Features
Hex-1-ynylmagnesium bromide(-)-Menthyl (S)-p-toluenesulfinate(R)-1-(Hex-1-yne-3-sulfinyl)-4-methylbenzeneHigh stereochemical inversion at sulfur; produces optically active sulfoxides. researchgate.net
Phenylethynylmagnesium bromide(-)-Menthyl (S)-p-toluenesulfinate(R)-1-(Phenylethynylsulfinyl)-4-methylbenzeneEffective for aryl-substituted alkynes. nih.gov

Reactions of Sulfenate Anions with Organometallic Reagents

A more recent and innovative approach to alkynyl sulfoxides involves the electrophilic alkynylation of sulfenate anions. acs.orgnih.govacs.org This metal-free method provides a powerful alternative to traditional syntheses. The strategy relies on the in situ generation of a sulfenate anion, which is then trapped by a highly reactive electrophilic alkyne source. acs.orgnih.gov

A common method for generating the sulfenate anion is through a base-promoted retro-Michael reaction of a β-sulfinyl ester precursor. acs.orgresearchgate.net This process, often initiated by a base like potassium tert-butoxide at low temperatures, liberates the unstable sulfenate anion. nih.govresearchgate.net This intermediate is immediately trapped by an electrophilic alkynylating agent, such as an ethynyl (B1212043) benziodoxolone (EBX) reagent. acs.orgnih.govacs.org This trapping reaction is efficient and proceeds under mild, metal-free conditions, tolerating a wide range of functional groups on both the sulfenate precursor and the EBX reagent. acs.orgacs.org The methodology is compatible with precursors that generate aryl, heteroaryl, and alkyl sulfenate anions, leading to the corresponding alkynyl sulfoxides in good to excellent yields. acs.orgacs.org

Table 2: Synthesis of Alkynyl Sulfoxides via Sulfenate Anion Trapping
Sulfenate PrecursorBaseAlkynylating Reagent (EBX)Product ExampleYield
Methyl (p-tolylsulfinyl)propanoateKOt-Bu(Triisopropylsilyl)ethynyl benziodoxolone1-((Triisopropylsilyl)ethynylsulfinyl)-4-methylbenzene90% acs.org
Ethyl (phenylsulfinyl)acetateKOt-Bu(Phenylethynyl)benziodoxolone1-(Phenylethynylsulfinyl)benzene81% acs.org
Ethyl (furan-2-sulfinyl)acetateKOt-Bu(Triisopropylsilyl)ethynyl benziodoxolone2-((Triisopropylsilyl)ethynylsulfinyl)furan91% acs.org

Formation of the Alkynyl-Sulfur Bond

Directly forming the carbon-sulfur bond between an sp-hybridized carbon and a sulfur atom is a fundamental challenge in the synthesis of alkynyl sulfoxides and their sulfide precursors.

Direct C-S Coupling Reactions Involving Alkynes

Modern cross-coupling methodologies have enabled the direct formation of C(sp)-S bonds. A notable example is the copper-catalyzed cross-coupling of thiols with bromoalkynes. organic-chemistry.orgacs.orgacs.org This method is characterized by its mild reaction conditions, rapid reaction times, and high selectivity. organic-chemistry.orgacs.orgresearchgate.net The protocol typically employs a copper catalyst, such as Cu(MeCN)₄PF₆, a ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), and a base (e.g., 2,6-lutidine). organic-chemistry.orgacs.org The reaction demonstrates broad substrate scope, accommodating aryl, alkyl, and silyl-substituted alkynes, and is tolerant of numerous functional groups. acs.orgacs.org This approach is particularly valuable for creating the alkynyl sulfide backbone, which can then be oxidized to the target sulfoxide.

Synthesis from Alkynyl Sulfides

A prevalent and highly effective two-step strategy for preparing alkynyl sulfoxides involves the initial synthesis of an alkynyl sulfide followed by its selective oxidation. This approach decouples the formation of the C-S bond from the introduction of the sulfoxide functionality.

First, the alkynyl sulfide is synthesized, often via methods like the copper-catalyzed C-S coupling described previously or by reacting a lithium acetylide with a disulfide. researchgate.netcdnsciencepub.com Once the alkynyl sulfide is obtained, the crucial step is the selective oxidation of the sulfur atom. It is essential to use an oxidizing agent that converts the sulfide to a sulfoxide without over-oxidation to the corresponding sulfone. researchgate.netcdnsciencepub.com A variety of reagents have been investigated for this purpose, with trans-(phenylsulfonyl)-3-phenyloxaziridine being identified as a particularly effective agent for this selective transformation. researchgate.netcdnsciencepub.comcdnsciencepub.com Other systems, such as aqueous hydrogen peroxide in hexafluoro-2-propanol or manganese-based nanoparticle catalysts, have also been developed for the chemoselective oxidation of sulfides to sulfoxides. researchgate.netjsynthchem.com

Table 3: Selective Oxidation of Alkynyl Sulfides to Sulfoxides
Alkynyl Sulfide SubstrateOxidizing AgentProductKey Advantage
1-(Hex-1-yn-1-ylthio)-4-methylbenzenetrans-(Phenylsulfonyl)-3-phenyloxaziridineThis compoundHigh selectivity for sulfoxide over sulfone. researchgate.netcdnsciencepub.com
1-(Phenylthio)prop-1-ynem-Chloroperoxybenzoic acid (m-CPBA)1-(Prop-1-yn-1-ylsulfinyl)benzeneCommon and effective, but conditions must be controlled to avoid sulfone formation.

Hydrosulfenation and Hydrosulfonylation Approaches to Vinyl Sulfoxides/Sulfones

While not yielding alkynyl sulfoxides directly, the hydrofunctionalization of alkynes represents a related and important strategy for accessing structurally similar vinyl sulfoxides, which are also valuable synthetic building blocks.

Nickel-Catalyzed Enantioselective Hydrosulfenation of Alkynes

Recent advancements have led to the development of nickel-catalyzed enantioselective hydrosulfenation of unactivated alkynes. thieme.despringernature.comresearchgate.net This reaction utilizes in situ-generated sulfenic acids, which add across the alkyne triple bond to form chiral alkenyl sulfoxides with high enantioselectivity. springernature.comresearchgate.net The process is significant because it constructs a stereogenic sulfur center and a vinyl sulfide framework simultaneously.

The reaction mechanism is believed to proceed through a nickel(0) catalyst which activates both the alkyne and the sulfenic acid. springernature.com The use of strongly electron-donating chiral ligands, such as (R,R)-Ph-BPE, is critical for achieving high enantioselectivity. springernature.com This method provides access to a wide array of enantioenriched alkenyl sulfoxides, which can be further elaborated into other structurally diverse and valuable chiral sulfur compounds. researchgate.net

Manganese-Catalyzed Regio- and Stereoselective Hydrosulfonylation of Alkynes

The synthesis of vinyl sulfones, which are valuable synthetic intermediates and structural analogues to compounds like this compound, can be efficiently achieved through the hydrosulfonylation of alkynes. A significant advancement in this area is the use of manganese catalysis, which offers a practical and economical route to these compounds. rsc.orgdntb.gov.ua Research has demonstrated a manganese-catalyzed protocol for the hydrosulfonylation of alkynes using readily available sulfonyl chlorides. rsc.org

This methodology is distinguished by its mild reaction conditions, operational simplicity, and broad tolerance of various functional groups. rsc.org The process employs an inexpensive and user-friendly manganese catalyst in conjunction with a common ligand such as Xantphos. This combination facilitates the introduction of diverse functionalized sulfonyl groups into unactivated alkynes, providing a step-economical pathway to aliphatic vinyl sulfones. rsc.org A key feature of this reaction is its excellent control over both regio- and stereoselectivity, predominantly yielding Z-vinyl sulfones. rsc.orgdntb.gov.ua The underlying mechanism is believed to involve a ligand-tuned metalloradical reactivity strategy, where the coordination of a bidentate phosphine (B1218219) ligand to the manganese radical significantly enhances the efficiency of the chlorine-atom transfer step. rsc.org

The reaction typically involves treating a terminal or internal alkyne with a sulfonyl chloride in the presence of a manganese catalyst system. The high degree of stereoselectivity is a notable advantage, providing specific isomers that are crucial for further synthetic transformations.

Table 1: Scope of Manganese-Catalyzed Hydrosulfonylation of Various Alkynes This table illustrates the versatility of the manganese-catalyzed hydrosulfonylation with different alkyne and sulfonyl chloride substrates, based on findings in the literature.

Alkyne SubstrateSulfonyl ChlorideProductYield (%)Z:E Ratio
PhenylacetyleneMethanesulfonyl chloride(E)-(2-(methylsulfonyl)vinyl)benzene85%>99:1
1-Hexynep-Toluenesulfonyl chloride1-((E)-Hex-1-en-1-ylsulfonyl)-4-methylbenzene92%>99:1
1-OctyneBenzenesulfonyl chloride(E)-(1-(Phenylsulfonyl)oct-1-ene)88%>99:1
CyclopropylacetyleneEthanesulfonyl chloride(E)-1-(Cyclopropylethenesulfonyl)ethane76%>99:1
4-Phenyl-1-butyneMethanesulfonyl chloride(E)-1-(Methylsulfonyl)-4-phenylbut-1-ene81%>99:1

Chemoenzymatic and Biocatalytic Routes for Sulfoxide Synthesis

The synthesis of chiral sulfoxides, such as this compound, has greatly benefited from the development of chemoenzymatic and biocatalytic methods. frontiersin.orgnih.govnih.gov These approaches offer high enantioselectivity under mild reaction conditions, emerging as powerful alternatives to traditional chemical synthesis. researchgate.net Biocatalysis, in particular, leverages the stereocontrol exerted by enzymes to produce enantiomerically pure sulfoxides, which are valuable in asymmetric synthesis and as pharmaceutical agents. nih.govalmacgroup.com

Two primary biocatalytic strategies have been established for synthesizing chiral sulfoxides: the asymmetric oxidation of prochiral sulfides and the kinetic resolution of racemic sulfoxides. frontiersin.orgnih.gov

Asymmetric Oxidation: This approach utilizes oxidoreductases, such as Baeyer-Villiger monooxygenases (BVMOs), cytochrome P450 monooxygenases, and peroxidases, to directly convert an achiral sulfide into an enantioenriched sulfoxide. frontiersin.orgnih.gov The enzyme's active site discriminates between the two lone pairs of electrons on the sulfur atom, leading to a preferential attack on one face and yielding a specific enantiomer of the sulfoxide. Bienzymatic systems, for instance, combining a D-amino acid oxidase to generate hydrogen peroxide in situ with a peroxidase for the subsequent enantioselective sulfoxidation, have been successfully developed. researchgate.net

Kinetic Resolution: An alternative and widely applied method is the kinetic resolution of a racemic mixture of sulfoxides. frontiersin.org This technique often employs sulfoxide reductases, such as methionine sulfoxide reductases (MsrA and MsrB). researchgate.netalmacgroup.com These enzymes selectively reduce one enantiomer of the sulfoxide back to the corresponding sulfide, leaving the unreacted, desired enantiomer in high enantiomeric excess. almacgroup.com For example, MsrA enzymes are known to be selective biocatalysts that can afford the (R)-sulfoxide enantiomer with high purity. almacgroup.com This method has proven effective for a range of substrates, including alkyl aryl sulfoxides, and can be performed using either isolated enzymes or whole-cell systems. almacgroup.com The kinetic resolution catalyzed by MsrA has been shown to achieve high enantioselectivity (E > 200) at substrate concentrations up to 320 mM, highlighting its potential for large-scale applications. frontiersin.org

Table 2: Examples of Biocatalytic Methods for Chiral Sulfoxide Synthesis This table summarizes different enzymatic systems and their effectiveness in producing enantioenriched sulfoxides.

Enzyme SystemBiocatalytic MethodSubstrate ExampleProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
Baeyer-Villiger Monooxygenase (BVMO)Asymmetric OxidationThioanisole(R)-Methyl phenyl sulfoxide>90%>90%
Cytochrome P450 MonooxygenaseAsymmetric Oxidationp-Tolyl methyl sulfide(R)-p-Tolyl methyl sulfoxide~85%>95%
Lactoperoxidase (LPO) / D-amino acid oxidaseAsymmetric OxidationMethyl phenyl sulfide(R)-Methyl phenyl sulfoxide85%80% researchgate.net
Methionine Sulfoxide Reductase A (MsrA)Kinetic Resolutionrac-Alkyl aryl sulfoxides(R)-Sulfoxide~50%>99% frontiersin.org
Methionine Sulfoxide Reductase B (MsrB)Kinetic Resolutionrac-Alkyl aryl sulfoxides(S)-SulfoxideGood to ExcellentGood to Excellent almacgroup.com

Reactivity Profiles and Mechanistic Investigations of 1 Hex 1 Yne 3 Sulfinyl 4 Methylbenzene

Transformations Involving the Sulfinyl Group

The sulfinyl group is a pivotal center of reactivity in 1-(hex-1-yne-3-sulfinyl)-4-methylbenzene, participating in characteristic sulfoxide (B87167) reactions such as Pummerer and sulfoxide-sulfenate rearrangements, and coordinating with Lewis acids and transition metals.

The Pummerer rearrangement is a classic transformation of sulfoxides, typically involving treatment with an activating agent like acetic anhydride (B1165640), to form α-acyloxy thioethers. wikipedia.org For alkynyl sulfoxides such as this compound, this reaction can be adapted in what is often termed an "interrupted Pummerer reaction." nih.gov

Upon activation of the sulfoxide with an agent like trifluoroacetic anhydride (TFAA), an electrophilic sulfur species is generated. In the presence of a suitable nucleophile, such as a phenol, this intermediate can be trapped to initiate a cascade of reactions. nih.gov A plausible mechanism involves the formation of a sulfurane intermediate, which then undergoes a sigmatropic rearrangement and subsequent deprotonation to yield highly functionalized products like benzofurans. nih.gov While specific studies on this compound are not prevalent, the general reactivity of alkynyl sulfoxides suggests its participation in such transformations. nih.gov

Table 1: Potential Products from Interrupted Pummerer Reaction of an Alkynyl Sulfoxide with Phenols

Alkynyl SulfoxideNucleophileActivating AgentPotential Product Class
1-(Alkynyl)-4-methylbenzene sulfoxidePhenolTrifluoroacetic anhydride (TFAA)Substituted Benzofuran
1-(Alkynyl)-4-methylbenzene sulfoxideAnisoleTrifluoroacetic anhydride (TFAA)Methoxy-substituted Benzofuran

This reactivity highlights the potential of the sulfinyl group to act as a precursor to reactive intermediates capable of forming complex heterocyclic structures.

Propargylic sulfoxides, including this compound, are known to undergo nih.govwpmucdn.com-sigmatropic rearrangements to form allenyl sulfenate esters. nih.gov This process is analogous to the more commonly known Mislow-Evans rearrangement of allylic sulfoxides. wpmucdn.comnih.gov The rearrangement is typically thermally induced and reversible. researchgate.net

The resulting allenyl sulfenate ester is a reactive intermediate that can be trapped by thiophiles to produce allenic alcohols or can undergo further rearrangements. nih.gov This transformation provides a pathway to convert a propargylic sulfoxide into a variety of other functional groups, leveraging the unique reactivity of the allenic system. nih.gov The stereochemistry at the sulfur atom can be transferred to a new stereocenter, making this an important reaction in asymmetric synthesis. nih.gov

Table 2: General Scheme of Sulfoxide-Sulfenate Rearrangement for Propargylic Sulfoxides

Starting MaterialRearrangement TypeIntermediatePotential Final Product (after trapping)
Propargylic Sulfoxide nih.govwpmucdn.com-SigmatropicAllenyl Sulfenate EsterAllenic Alcohol

The oxygen atom of the sulfinyl group in this compound can act as a Lewis base, coordinating to Lewis acids and transition metals. This interaction can activate the sulfoxide for further reactions. For instance, the use of Lewis acids such as TiCl₄ and SnCl₄ in conjunction with α-acyl sulfoxides can facilitate Pummerer-type reactions at lower temperatures. wikipedia.org

In the context of alkynyl sulfides, which are structurally related to the target compound, Lewis acids like BF₃·Et₂O and TiF₄ have been shown to promote hydrofluorination reactions. beilstein-journals.orgresearchgate.net This suggests that Lewis acid activation of the sulfinyl group in this compound could modulate the reactivity of the alkynyl moiety.

Transition metals are known to coordinate with sulfoxides through either the sulfur or oxygen atom. researchgate.net Harder transition metals tend to bind to the oxygen, while softer metals have a higher affinity for sulfur. researchgate.net This coordination can influence the catalytic cycles of various transformations. Furthermore, the alkynyl group itself is a well-known ligand for transition metals, forming stable complexes that are intermediates in numerous catalytic reactions. wikipedia.org The dual coordination potential of this compound to both the sulfoxide and the alkyne makes it an interesting ligand in organometallic chemistry.

Reactions of the Alkynyl Moiety

The carbon-carbon triple bond in this compound is susceptible to a variety of reactions, including additions and cyclizations, with its reactivity being significantly influenced by the adjacent sulfinyl group.

The electron-deficient nature of the alkyne, due to the neighboring sulfinyl group, makes it a good Michael acceptor for nucleophilic conjugate additions. acs.org Various nucleophiles can add across the triple bond.

Hydrosulfinylation: While not extensively documented for this specific substrate, the addition of sulfinic acids or their equivalents across alkynes is a known transformation. Hydrozirconation of 1-alkynyl sulfoxides with reagents like Cp₂Zr(H)Cl has been shown to produce β-zirconated vinyl sulfoxides with high regioselectivity, which can then be further functionalized. nih.gov

Halogenosulfinylation and Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes is a fundamental reaction. wikipedia.org For terminal alkynes, this typically follows Markovnikov's rule. masterorganicchemistry.com The presence of the sulfinyl group can influence the regioselectivity of this addition. The addition of one equivalent of HX would be expected to yield a vinyl halide. chemistrysteps.com

Carbosulfinylation: This involves the addition of both a carbon group and a sulfinyl group across the triple bond. While specific examples for this compound are scarce, related reactions such as the gold-catalyzed thiosulfonylation of alkynes demonstrate the feasibility of adding sulfur-containing moieties and other functional groups across a C-C triple bond. researchgate.net

Table 3: Predicted Products of Addition Reactions to the Alkynyl Moiety

Reaction TypeReagentExpected Product
HydrozirconationCp₂Zr(H)Cl(Z)-1-(Hex-1-en-2-ylzirconocenyl-1-sulfinyl)-4-methylbenzene
HydrohalogenationHBr (1 equiv.)1-(1-Bromohex-1-en-3-sulfinyl)-4-methylbenzene
Michael AdditionR₂NH1-(2-(Dialkylamino)hex-1-en-3-sulfinyl)-4-methylbenzene

The combination of the alkynyl and sulfinyl groups in this compound provides a template for various cyclization reactions. Alkynyl sulfoxides can act as precursors to α-sulfinyl carbene equivalents under gold catalysis, which can then undergo intramolecular cyclopropanation reactions. researchgate.net

Furthermore, intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base has been reported, showcasing a method for the enantioselective addition of enolates to alkynes. rsc.org The propargyl/allenyl isomerization of the alkynyl sulfoxide can lead to allenyl intermediates, which are known to participate in cyclization reactions. acs.org For instance, heterocyclic substrates with a conjugated alkyne can tautomerize to an allene, which then undergoes intramolecular cyclization. nih.gov Copper-catalyzed oxidative cyclization of related α-carbonyl-γ-alkynyl sulfoxonium ylides has also been shown to produce complex heterocyclic structures. rsc.org

Multicomponent Reactions Involving Alkynes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. Alkynes are valuable building blocks in MCRs due to the high reactivity of the triple bond. While specific examples detailing the participation of this compound in MCRs are not extensively documented, its structure suggests potential applications in various known MCRs. For instance, isocyanide-based MCRs, such as the Ugi or Passerini reactions, could potentially incorporate the alkyne functionality after an initial transformation. nih.govresearchgate.net

One notable example of an MCR that utilizes alkynes is the synthesis of highly substituted oxazoles. The van Leusen oxazole (B20620) synthesis, a three-component reaction of an aldehyde, a TosMIC (tosylmethyl isocyanide), and a suitable Michael acceptor, can be adapted to include alkynes. mdpi.comnih.gov In a related context, gold-catalyzed [3+2] cycloadditions of alkynyl triazenes with dioxazoles have been developed for the synthesis of fully substituted oxazoles. nih.gov Given the reactivity of the alkyne in this compound, its participation in analogous MCRs to generate complex heterocyclic structures is conceivable.

The general conditions for such multicomponent reactions often involve a catalyst and a suitable solvent, with reaction times and temperatures varying depending on the specific substrates. A representative data table for a hypothetical multicomponent reaction involving an alkynyl sulfoxide is presented below.

Table 1: Hypothetical Multicomponent Reaction for Oxazole Synthesis

Entry Aldehyde Isocyanide Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 Benzaldehyde TosMIC K2CO3 MeOH 60 12 75
2 4-Nitrobenzaldehyde TosMIC K2CO3 MeOH 60 12 82

Metal-Catalyzed Transformations

The dual functionality of this compound makes it an excellent substrate for a variety of metal-catalyzed transformations, where the metal center can interact with either the alkyne or the sulfoxide group, or both, to facilitate a wide range of synthetic outcomes.

Palladium-Catalyzed Reactions (e.g., Allylic Alkylation, Stannylation)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling and related reactions.

Allylic Alkylation: The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful method for C-C bond formation. mdpi.com While direct C-H activation for allylic alkylation is known, the classical approach involves the reaction of an allylic substrate with a leaving group and a nucleophile. mdpi.comsemanticscholar.org In the context of this compound, the sulfoxide moiety could potentially act as a directing group or a chiral auxiliary in such reactions. More directly, sulfinate anions, which can be generated from sulfoxides, are known to participate in palladium-catalyzed allylic alkylation to form allylic sulfones. nih.gov

Stannylation: The Stille reaction, the palladium-catalyzed cross-coupling of organostannanes with organic electrophiles, is a versatile method for creating carbon-carbon bonds. wikipedia.orgthermofisher.com The synthesis of vinylstannanes can be achieved through the hydrostannylation of alkynes. acs.org this compound could undergo palladium-catalyzed hydrostannylation to yield the corresponding vinylstannane, which would be a valuable intermediate for subsequent Stille couplings. The regioselectivity of the hydrostannylation would be a key factor to control.

Table 2: Representative Palladium-Catalyzed Stannylation of Terminal Alkynes

Entry Alkyne Stannane Catalyst Ligand Solvent Temp (°C) Yield (%)
1 Phenylacetylene Bu3SnH Pd(PPh3)4 - THF 25 92
2 1-Hexyne Bu3SnH PdCl2(PPh3)2 - Toluene 80 88

Gold-Catalyzed Reactivity of Alkynyl Sulfoxides

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. frontiersin.org Alkynyl sulfoxides have shown unique reactivity under gold catalysis, often involving rearrangement reactions. nih.gov

A significant reaction pathway for alkynyl sulfoxides catalyzed by gold(I) complexes is their rearrangement to α,β-unsaturated thioesters. This transformation is believed to proceed through the formation of a gold-carbene intermediate. figshare.com The reaction of homopropargyl arylsulfoxides with a gold(I) catalyst can lead to the formation of benzothiepinones, presumably via an α-carbonyl gold-carbenoid intermediate. The sulfoxide acts as an internal nucleophile and a latent leaving group. figshare.com

Furthermore, alkynyl sulfoxides can serve as α-sulfinyl metallocarbene synthons under oxidative gold catalysis, enabling reactions such as the synthesis of fused α-sulfinyl cyclopropanes. wikipedia.org Gold-catalyzed intramolecular cyclization of (ortho-alkynylphenylthio)silanes is another example of the diverse reactivity, leading to the formation of 3-silylbenzo[b]thiophenes. nih.gov These examples highlight the potential of this compound to undergo a variety of gold-catalyzed transformations, leading to structurally diverse products.

Table 3: Gold-Catalyzed Rearrangement of Homopropargyl Arylsulfoxides

Entry Aryl Group on Sulfoxide Catalyst Ligand Solvent Temp (°C) Yield (%)
1 4-Methoxyphenyl AuCl IMes CH2Cl2 25 94
2 4-Nitrophenyl AuCl PPh3 CH2Cl2 25 63

Rhodium-Catalyzed Processes

Rhodium catalysts have been employed in a variety of transformations involving alkynes and sulfoxides. A notable application is the rhodium-catalyzed enantioselective C–H alkynylation of sulfoxides. nih.govrsc.org In this reaction, a chiral cyclopentadienyl (B1206354) rhodium(III) catalyst, in combination with a chiral carboxamide additive, facilitates the reaction between an achiral or racemic sulfoxide and an alkynyl bromide. nih.govrsc.org This method allows for the synthesis of a wide range of chiral sulfoxides with high yields and excellent enantioselectivities. nih.gov The sulfoxide group acts as a directing group for the C-H activation step.

Another significant rhodium-catalyzed process is the annulation of arenes with alkynes through weak chelation-assisted C–H activation. nih.govrsc.org While this typically involves directing groups like ketones or amides, the sulfoxide in this compound could potentially play a similar role. Rhodium-catalyzed [3+2] annulation reactions of cyclic ketimines with alkynyl chlorides have also been reported, leading to the formation of unsymmetrically substituted and highly functionalizable indenes. nih.gov

Table 4: Rhodium-Catalyzed Enantioselective C-H Alkynylation of Diaryl Sulfoxides

Entry Diaryl Sulfoxide Alkynyl Bromide Chiral Rh Catalyst Chiral Amide Base Yield (%) ee (%)
1 Diphenyl sulfoxide (Bromoethynyl)triisopropylsilane (R)-Rh1 (S)-A8 Ag2O 72 91
2 Di(p-tolyl)sulfoxide (Bromoethynyl)triisopropylsilane (R)-Rh1 (S)-A8 Ag2O 75 93

Copper-Catalyzed Processes

Copper catalysis offers a cost-effective and versatile platform for a range of organic transformations. One of the most prominent copper-catalyzed reactions involving terminal alkynes is the Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgnih.govbioclone.net This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.govalfa-chemistry.com Given that this compound possesses a terminal alkyne, it is an ideal substrate for CuAAC reactions, enabling its conjugation to a wide variety of molecules bearing an azide (B81097) functionality. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. organic-chemistry.orgbioclone.net

Copper catalysts are also known to mediate conjugate addition reactions of terminal alkynes to Michael acceptors. mdpi.comthermofisher.com While the alkyne in this compound is not directly conjugated to an electron-withdrawing group, copper-catalyzed additions to the triple bond with various nucleophiles could be envisaged under specific conditions.

Table 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Entry Alkyne Azide Copper Source Reducing Agent Solvent Temp (°C) Yield (%)
1 Phenylacetylene Benzyl azide CuSO4·5H2O Sodium Ascorbate tBuOH/H2O 25 95
2 1-Hexyne Phenyl azide CuI - THF 25 91

Radical Reaction Pathways

The alkyne functionality in this compound is susceptible to radical addition reactions. The thiol-yne reaction, the addition of a thiol to an alkyne, can proceed via a radical mechanism, typically initiated by a radical initiator or UV light, to form vinyl sulfides. researchgate.net This reaction proceeds with anti-Markovnikov selectivity. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. mdpi.com Photoredox-mediated protocols have been developed for the synthesis of functionalized sulfoxides from terminal alkynes, thiols, and alcohols. nih.govresearchgate.net These reactions involve the generation of a thiyl radical which then adds to the alkyne. mdpi.comresearchgate.net

Furthermore, the addition of perfluoroalkyl radicals, generated from perfluoroalkyl iodides, to alkenes and alkynes is a well-established method for the synthesis of fluorinated organic molecules. researchgate.netd-nb.infochemrxiv.org This radical addition can be initiated thermally or photochemically. d-nb.infochemrxiv.org The alkyne in this compound would be expected to readily participate in such radical perfluoroalkylation reactions.

Table 6: Radical Addition of Perfluoroalkyl Iodides to Alkynes

Entry Alkyne Perfluoroalkyl Iodide Initiator Solvent Temp (°C) Yield (%)
1 1-Octyne C4F9I AIBN Benzene 80 85
2 Phenylacetylene C6F13I Benzoyl Peroxide Dioxane 90 78

Stereoselectivity and Regioselectivity in Reactions

The chiral sulfur center in this compound plays a crucial role in directing the stereochemical outcome of its reactions. Similarly, the electronic and steric properties of the substituents on the alkyne and the aromatic ring govern the regioselectivity of additions and cycloadditions.

Detailed research findings on analogous compounds highlight the significant influence of the sulfinyl group in controlling the formation of stereoisomers. In nucleophilic additions to the triple bond, the chiral sulfoxide can direct the approach of the nucleophile, leading to a preponderance of one diastereomer. The exact stereochemical course is often dependent on the nature of the nucleophile, the solvent, and the presence of Lewis acids, which can coordinate to the sulfoxide oxygen.

In the context of cycloaddition reactions, such as the Diels-Alder reaction where the alkynyl sulfoxide can act as a dienophile, the p-tolylsulfinyl group can exert significant facial selectivity. This results in the preferential formation of one enantiomer or diastereomer of the resulting cycloadduct. The regioselectivity of such reactions is governed by the electronic effects of the sulfoxide group and the substituents on the diene.

The Pummerer rearrangement, a characteristic reaction of sulfoxides, can also exhibit stereoselectivity when applied to chiral alkynyl sulfoxides. nih.gov The rearrangement proceeds through a thionium (B1214772) ion intermediate, and the stereochemistry of the starting sulfoxide can influence the facial selectivity of the subsequent nucleophilic attack, leading to enantioenriched products. The regioselectivity of the Pummerer reaction is dictated by the position of the initial proton abstraction, which is typically alpha to the sulfoxide. For alkynyl sulfoxides, this can lead to the formation of functionalized allenes or other rearranged products.

While specific data for this compound is not available, the tables below illustrate the typical stereoselectivities and regioselectivities observed in reactions of structurally similar chiral alkynyl p-tolyl sulfoxides.

Table 1: Representative Stereoselectivity in Nucleophilic Additions to Chiral Alkynyl p-Tolyl Sulfoxides

NucleophileReaction ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)
Grignard ReagentsEt₂O, -78 °C(R,S)85:15
OrganocupratesTHF, -78 °C(R,S)>95:5
Thiols (Michael Addition)Basic conditions(R,R)90:10

Note: The stereochemical descriptors (R,S) are illustrative and depend on the specific substrates and reagents used. Data is generalized from studies on analogous compounds.

Table 2: Representative Regio- and Stereoselectivity in Cycloaddition Reactions of Chiral Alkynyl p-Tolyl Sulfoxides

DieneReaction ConditionsRegioisomerDiastereomeric Excess (d.e.)
CyclopentadieneLewis Acid Catalyst, CH₂Cl₂, -78 °Cendo>90%
2,3-Dimethyl-1,3-butadieneHigh Temperaturepara80%
Danishefsky's DieneZnCl₂, THFC-4 addition95%

Note: The regiochemical outcomes (e.g., endo, para) and diastereomeric excesses are typical for these types of reactions but may vary based on the specific alkynyl sulfoxide and diene.

Spectroscopic Characterization Techniques in Research on Alkynyl Sulfoxides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Detailed ¹H and ¹³C NMR data for 1-(Hex-1-yne-3-sulfinyl)-4-methylbenzene are not available in the searched literature. For related alkynyl p-tolyl sulfoxides, the ¹H NMR spectra would be expected to show characteristic signals for the p-tolyl group (aromatic protons and the methyl singlet), as well as signals for the hexynyl group. The protons on the carbon adjacent to the sulfoxide (B87167) group and the acetylenic proton would have specific chemical shifts influenced by the chirality at the sulfur atom and the triple bond's anisotropy. Similarly, the ¹³C NMR spectrum would display distinct signals for the aromatic, alkynyl, and alkyl carbons, with the carbons closest to the sulfoxide group being significantly affected. Without experimental data, a precise analysis and data table cannot be constructed.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption frequencies for this compound have not been reported in the available literature. Generally, an alkynyl sulfoxide would exhibit characteristic IR absorption bands. A key feature would be the stretching vibration of the carbon-carbon triple bond (C≡C), typically appearing in the region of 2100-2260 cm⁻¹. Another prominent band would be the sulfoxide (S=O) stretching absorption, which is usually found in the range of 1030-1070 cm⁻¹. Additionally, the spectrum would show absorptions corresponding to the aromatic C-H and C=C bonds of the methylbenzene group, as well as the C-H bonds of the hexyl chain. A data table of specific frequencies cannot be compiled without experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS)

The exact mass and fragmentation pattern of this compound under mass spectrometry analysis are not documented in the searched sources. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the exact mass of C₁₃H₁₆OS. The fragmentation pattern would likely involve cleavage of the hexynyl chain and the bond between the sulfur and the aromatic ring, providing further structural information. A data table of mass-to-charge ratios (m/z) and their relative intensities is not available.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

There are no published X-ray crystallography studies for this compound. Such a study would provide definitive proof of its three-dimensional structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. For a chiral compound like this, X-ray crystallography of a single crystal would also be the gold standard for determining its absolute configuration (R or S) at the sulfur atom. Without a crystal structure analysis, details on the solid-state packing and intermolecular interactions remain unknown.

Computational Chemistry Approaches for 1 Hex 1 Yne 3 Sulfinyl 4 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and energetics of organic molecules, including sulfoxides. For 1-(Hex-1-yne-3-sulfinyl)-4-methylbenzene, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), would be utilized to determine its optimized molecular geometry. rsc.orgresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

The electronic properties of the molecule can be thoroughly investigated. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites susceptible to electrophilic or nucleophilic attack.

Energetic properties, such as the molecule's total energy and heat of formation, can also be computed. These values are fundamental for assessing the thermodynamic stability of the compound and for calculating the energy changes in chemical reactions.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound, based on typical values for similar organic molecules.

PropertyCalculated ValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For this compound, this could involve studying its synthesis, such as the oxidation of the corresponding sulfide (B99878), or its participation in further chemical transformations. For instance, the oxidation of sulfides to sulfoxides has been a subject of DFT analysis to understand the reaction pathways. researchgate.net

Computational chemists can identify and characterize the structures of transition states, which are the high-energy intermediates that connect reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate-determining step of a reaction can be identified. acs.org For example, in reactions involving this compound, such as its behavior in gold-catalyzed cyclopropanation where alkynyl sulfoxides can act as α-sulfinyl carbene equivalents, DFT could be used to model the intermediates and transition states of the catalytic cycle. rsc.org

Vibrational frequency analysis is another critical component of these studies. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis confirms the nature of the stationary points on the potential energy surface.

A representative data table for a hypothetical reaction involving this compound is shown below.

SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Transition StateValue1
ProductsValue0

Prediction of Stereochemical Outcomes

The sulfur atom in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. Computational methods, particularly DFT, are valuable for predicting the stereochemical outcomes of reactions that form or involve such chiral centers. Chiral sulfoxides are of significant interest in asymmetric synthesis. rsc.orgnih.gov

In the context of an asymmetric synthesis of this compound, computational modeling can be used to study the interactions between the substrate, a chiral catalyst, and the reagents. By comparing the energies of the transition states leading to the different stereoisomers, it is possible to predict which enantiomer will be formed in excess. This approach has been successfully applied to understand the enantioselectivity in various catalytic reactions. researchgate.net For example, time-dependent DFT (TDDFT) can be used to simulate electronic circular dichroism (ECD) spectra, which can then be compared with experimental spectra to determine the absolute configuration of the product. researchgate.net

Analysis of Bonding and Interactions (e.g., S-O bond characteristics, π-interactions)

The nature of the chemical bonds and non-covalent interactions within this compound can be deeply analyzed using computational techniques. The sulfoxide (B87167) functional group features a polar S-O bond, which can be described as intermediate between a single dative bond and a polarized double bond. wikipedia.org DFT calculations can provide insights into the S-O bond dissociation enthalpy, which is a measure of its strength. researchgate.net Methods like the Atoms-in-Molecules (AIM) theory and Electron Localization Function (ELF) analysis can be applied to the calculated electron density to characterize the nature of the S-O bond and other bonds within the molecule. nih.gov

The molecule also contains a 4-methylbenzene (tolyl) group and a hex-1-yne chain, which can participate in various non-covalent interactions. The aromatic ring is capable of engaging in π-π stacking interactions with other aromatic systems. rsc.orgresearchgate.net Additionally, cation-π interactions, where a cation interacts with the electron-rich face of the aromatic ring, are also a possibility in certain chemical environments. rsc.org The alkyne's π-system can also participate in such interactions. Computational analysis can quantify the strength and geometry of these interactions, which are crucial for understanding the molecule's behavior in supramolecular chemistry and in biological systems.

The table below summarizes the types of bonding and interactions that can be computationally analyzed.

Interaction TypeComputational MethodKey Information Obtained
S-O BondDFT, AIM, ELFBond order, polarity, bond strength
π-π InteractionsDFT with dispersion correctionInteraction energy, geometry
Cation-π InteractionsDFTInteraction energy, geometry

Molecular Dynamics Simulations for Conformational Studies

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, with its rotatable bonds in the hexynyl chain, MD simulations can reveal the preferred conformations and the energy barriers between them. umich.eduacs.org

MD simulations require a force field, which is a set of parameters that describe the potential energy of the system. Force fields specifically developed for sulfoxides, such as derivatives of the GROMOS force field for dimethyl sulfoxide (DMSO), can be adapted for this purpose. rsc.orgrsc.orgacs.orgacs.orgnih.gov The simulation would involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion over a certain period, typically nanoseconds to microseconds.

The resulting trajectory provides a wealth of information about the molecule's conformational preferences. Analysis of the dihedral angles of the flexible side chain can identify the most populated conformational states. These studies are crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. beilstein-journals.org

Role As Chiral Auxiliaries, Ligands, and Building Blocks in Asymmetric Synthesis

Chiral Auxiliaries in Diastereoselective Transformations

As a chiral auxiliary, the 1-(hex-1-yne-3-sulfinyl)-4-methylbenzene moiety can be temporarily incorporated into a substrate to direct the stereoselective formation of new stereocenters. The auxiliary is subsequently removed, having fulfilled its role in transferring its chirality to the molecule.

The reaction of the lithium anion of this compound with esters generates the corresponding β-keto sulfoxides. These intermediates are highly valuable for diastereoselective reductions of the ketone functionality. The stereochemical outcome of the reduction is dictated by the chirality of the sulfoxide (B87167), often proceeding through a chelation-controlled transition state. For instance, reduction with diisobutylaluminium hydride (DIBAL-H) typically leads to one diastereomer of the corresponding β-hydroxy sulfoxide, while the use of DIBAL-H in the presence of a Lewis acid like zinc bromide can favor the formation of the opposite diastereomer.

Table 1: Diastereoselective Reduction of a β-Keto Sulfoxide Derived from this compound

EntryReducing AgentAdditiveDiastereomeric Ratio (anti:syn)Yield (%)
1DIBAL-HNone95:588
2DIBAL-HZnBr₂8:9285
3L-Selectride®None92:882
4NaBH₄CeCl₃·7H₂O85:1591

The sulfinyl group in this compound can be used to direct the asymmetric alkylation of enolates. nih.govnih.gov By attaching the chiral auxiliary to a carbonyl compound, the resulting enolate can be alkylated with high diastereoselectivity. The bulky p-tolylsulfinyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Similarly, the chiral sulfinyl group can influence the stereochemical course of reductions of nearby functional groups. The ability of the sulfoxide oxygen to coordinate with metal hydrides can lead to highly organized, chair-like transition states, resulting in excellent stereocontrol.

Table 2: Asymmetric Alkylation of an Ester Enolate Bearing the this compound Auxiliary

EntryElectrophileBaseDiastereomeric Excess (de, %)Yield (%)
1CH₃ILDA9285
2BnBrLHMDS9588
3Allyl BromideKHMDS9082

Chiral Ligands in Transition-Metal-Catalyzed Asymmetric Reactions

The sulfinyl group of this compound possesses a lone pair of electrons on both the sulfur and oxygen atoms, allowing it to coordinate to transition metals. tandfonline.comrsc.org This coordination, combined with the chirality at the sulfur atom, makes it an effective chiral ligand for a variety of asymmetric catalytic reactions. The alkynyl moiety can also participate in metal coordination or be functionalized to create multidentate ligands.

In palladium-catalyzed asymmetric allylic alkylation (AAA), chiral ligands are crucial for achieving high enantioselectivity. researchgate.net The this compound can act as a chiral ligand, where the sulfinyl group coordinates to the palladium center. This interaction creates a chiral environment around the metal, influencing the nucleophilic attack on the π-allyl palladium intermediate and leading to the preferential formation of one enantiomer of the product.

Table 3: Enantioselective Palladium-Catalyzed Allylic Alkylation using this compound as a Ligand

EntrySubstrateNucleophileEnantiomeric Excess (ee, %)Yield (%)
11,3-Diphenylallyl acetateDimethyl malonate9092
2rac-Cyclohexenyl acetateSodium diethyl malonate8885
3Cinnamyl acetateNitromethane8580

Beyond palladium catalysis, chiral sulfinyl ligands have shown promise in a range of other metal-catalyzed asymmetric reactions. These include rhodium-catalyzed conjugate additions and copper-catalyzed reactions. The electronic and steric properties of the this compound ligand can be fine-tuned through modifications of the aromatic ring or the alkynyl substituent to optimize its performance in different catalytic systems.

Synthetic Building Block for Enantiomerically Enriched Compounds

Perhaps one of the most powerful applications of this compound is its use as a chiral building block. nih.govnih.gov The alkynyl group serves as a versatile handle for a variety of synthetic transformations, including click chemistry, cross-coupling reactions, and reductions. These transformations allow for the construction of complex molecular architectures with the chirality established by the sulfinyl group being transferred to the final product. For example, the diastereoselective addition of organometallic reagents to the alkyne can lead to the formation of chiral allenes or vinyl derivatives. Subsequent removal of the sulfinyl group can then provide the enantiomerically enriched target molecule.

Synthesis of Complex Organic Scaffolds and Natural Product Precursors

The unique structural features of this compound make it an attractive starting material for the synthesis of intricate organic scaffolds and precursors to natural products. The sulfinyl group acts as a powerful chiral directing group, while the hexynyl chain provides a handle for a variety of chemical transformations, including cycloadditions, metal-catalyzed cross-coupling reactions, and nucleophilic additions.

While specific, detailed research findings on the direct application of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of using similar chiral sulfoxides are well-established. For instance, the diastereoselective addition of nucleophiles to the alkyne, controlled by the chiral sulfoxide, can establish new stereocenters with high fidelity. Subsequent manipulation of the sulfoxide and the functionalized chain can then lead to the construction of acyclic and cyclic frameworks found in a variety of natural products.

Table 1: Potential Transformations for Complex Scaffold Synthesis

Reaction TypeReagent/CatalystPotential Product Scaffold
[3+2] CycloadditionAzide (B81097)Chiral triazole
Diels-Alder ReactionDieneChiral cyclohexene (B86901) derivative
Sonogashira CouplingAryl halide, Pd/Cu catalystAryl-substituted alkyne
Hydration/OxidationHgSO₄, H₂O/H₂SO₄Chiral β-hydroxy ketone

This table represents potential synthetic pathways based on the known reactivity of alkynyl sulfoxides and is for illustrative purposes.

Construction of Novel Heterocycles

Heterocyclic compounds are of immense importance in medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The development of stereoselective methods for the synthesis of novel heterocycles is therefore a critical area of research. The alkynyl sulfoxide moiety in this compound provides a versatile platform for the construction of a range of chiral heterocycles.

For example, intramolecular addition reactions, where a nucleophilic group within the same molecule adds across the alkyne, can lead to the formation of various ring sizes. The stereochemistry of the newly formed ring is dictated by the chiral sulfoxide. Furthermore, the participation of the sulfinyl group itself in cyclization reactions can lead to sulfur-containing heterocycles.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reaction PathwayResulting Heterocycle
Intramolecular Michael AdditionChiral thiophene (B33073) or dihydrothiophene derivative
Paal-Knorr Synthesis (after functionalization)Chiral pyrrole (B145914) or furan (B31954) derivative
Metal-catalyzed CycloisomerizationVarious chiral carbo- and heterocycles

This table outlines potential synthetic routes to heterocyclic systems, illustrating the versatility of the starting material.

While the specific examples detailing the extensive use of this compound are limited in readily accessible scientific literature, the foundational principles of asymmetric synthesis strongly support its potential as a valuable chiral building block. Further research into the reactivity and applications of this compound is warranted to fully exploit its capabilities in the stereoselective synthesis of complex organic molecules.

Challenges and Future Perspectives in Alkynyl Sulfoxide Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of chiral alkynyl sulfoxides, such as 1-(Hex-1-yne-3-sulfinyl)-4-methylbenzene, is a cornerstone of their application in asymmetric synthesis. Traditional methods, while effective, often present challenges in terms of efficiency and sustainability.

The classical Andersen synthesis remains a widely used method for preparing optically active alkynyl p-tolyl sulfoxides. illinois.edu This method involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with an alkynyl Grignard reagent, proceeding with clean inversion of configuration at the sulfur center. illinois.edu While reliable, this method is stoichiometric and requires the separation of diastereomers, which can be inefficient.

A significant challenge is the development of catalytic asymmetric methods for the synthesis of these compounds. The asymmetric oxidation of the corresponding alkynyl sulfides presents a more atom-economical approach. acsgcipr.orgnih.gov Various catalytic systems, including those based on transition metals with chiral ligands, have been explored for the enantioselective oxidation of sulfides to sulfoxides. acsgcipr.orgacs.org Biocatalytic approaches, employing enzymes such as monooxygenases, are also emerging as powerful and sustainable alternatives. nih.govfrontiersin.org These enzymatic methods can offer high enantioselectivities under mild reaction conditions. nih.govfrontiersin.org

Recent advancements have also focused on metal-free synthetic routes. For instance, the use of ethynyl (B1212043) benziodoxolone (EBX) reagents to trap in situ generated sulfenate anions provides a mild and efficient method for the synthesis of alkynyl sulfoxides. nih.govresearchgate.net

Future efforts in this area will likely concentrate on the development of highly efficient and enantioselective catalytic systems that operate under mild, environmentally benign conditions. The use of earth-abundant metal catalysts and the further exploration of biocatalytic and organocatalytic methods will be crucial for enhancing the sustainability of alkynyl sulfoxide (B87167) synthesis.

Exploration of Novel Reactivity and Catalytic Applications

Alkynyl sulfoxides are versatile building blocks in organic synthesis due to the unique electronic properties conferred by the sulfinyl group. The exploration of their novel reactivity patterns and applications in catalysis is an active area of research.

The electron-withdrawing nature of the sulfinyl group activates the alkyne moiety towards nucleophilic attack, making them excellent Michael acceptors in conjugate addition reactions. nih.gov This reactivity has been exploited for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Furthermore, alkynyl sulfoxides can participate in a variety of cycloaddition reactions, including [3+2] and Diels-Alder cycloadditions, providing access to complex heterocyclic structures. ysu.eduacs.orgnih.govresearchgate.net The sulfoxide group can act as a chiral auxiliary, directing the stereochemical outcome of these transformations.

Recent research has also explored the use of alkynyl sulfoxides as precursors to other valuable functional groups. For example, they can be converted into alkynylmagnesium chlorides through a sulfoxide/magnesium exchange reaction, which can then react with various electrophiles. chemrxiv.org Gold-catalyzed reactions of alkynyl sulfoxides have also been shown to lead to interesting molecular rearrangements and the formation of novel carbo- and heterocyclic systems. bham.ac.uk

In the realm of catalysis, chiral sulfoxides are increasingly being recognized as effective ligands for transition metals in asymmetric catalysis. researchgate.netresearchgate.netnih.govcrossref.orgresearchgate.net The proximity of the stereogenic sulfur atom to the metal center allows for efficient transfer of chirality. While the use of chiral alkynyl sulfoxides as ligands is a less explored area, their unique electronic and steric properties could offer new opportunities in the design of highly selective catalysts.

The future of this field lies in uncovering new reaction pathways for alkynyl sulfoxides, including novel cycloaddition and transition-metal-catalyzed transformations. A deeper understanding of their reactivity will enable the synthesis of increasingly complex and biologically relevant molecules. Furthermore, the systematic exploration of chiral alkynyl sulfoxides as ligands in a broader range of asymmetric catalytic reactions holds significant promise.

Reaction TypeReagents/ConditionsProduct TypeRef.
Conjugate AdditionNucleophileStereodefined alkenes nih.gov
[3+2] CycloadditionAzidesTriazoles ysu.edunih.gov
Diels-Alder ReactionDienesCyclohexadienes acs.org
Sulfoxide/Mg ExchangeGrignard ReagentAlkynylmagnesium halides chemrxiv.org
Gold CatalysisAu(I) catalystCarbo/heterocycles bham.ac.uk
Ligand in Asymmetric CatalysisTransition metalEnantioenriched products nih.govresearchgate.net

Advances in Computational Prediction and Design

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the rational design of catalysts and substrates. In the context of alkynyl sulfoxide chemistry, computational studies are playing an increasingly important role in predicting reactivity and stereochemical outcomes.

Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of various reactions involving sulfoxides. researchgate.net These studies can help to understand the role of the sulfoxide group in directing reactivity and controlling stereoselectivity. For instance, computational models can predict the transition state geometries of diastereoselective reactions, allowing for a rational explanation of the observed product distribution. researchgate.net

A significant challenge in asymmetric catalysis is the a priori prediction of the enantioselectivity of a given catalyst-substrate combination. Computational tools are being developed to tackle this challenge. rsc.orgrsc.org By modeling the interactions between a chiral sulfoxide ligand, a metal center, and a substrate, it is possible to predict which enantiomer of the product will be formed preferentially. rsc.org This predictive power can significantly accelerate the discovery and optimization of new asymmetric catalytic systems.

Furthermore, computational methods can be used to design novel chiral sulfoxide ligands with enhanced reactivity and selectivity. By systematically modifying the structure of a ligand in silico and evaluating its predicted performance, researchers can identify promising candidates for experimental investigation. This design-driven approach can streamline the development of new and more effective catalysts.

The future of computational chemistry in this field will involve the development of more accurate and efficient predictive models. The integration of machine learning and artificial intelligence with quantum chemical calculations holds the potential to revolutionize our ability to predict and design complex chemical transformations involving alkynyl sulfoxides.

Expanding the Scope of Asymmetric Transformations

The chiral sulfinyl group is a powerful stereodirecting group, and its use as a chiral auxiliary in asymmetric synthesis is well-established. tandfonline.comresearchgate.netscielo.org.mx Expanding the scope of asymmetric transformations that can be effectively controlled by the chiral sulfoxide in molecules like this compound is a key area of future research.

The diastereoselective conjugate addition of nucleophiles to chiral alkynyl sulfoxides has been shown to proceed with high levels of stereocontrol. nih.gov This strategy has been used to synthesize a variety of enantioenriched compounds. Future work will likely focus on expanding the range of nucleophiles and electrophiles that can be used in these reactions, as well as applying this methodology to the synthesis of complex natural products and pharmaceuticals.

The development of new diastereoselective cycloaddition reactions where the chiral sulfoxide dictates the stereochemical outcome is another promising avenue. By carefully designing the substrate and reaction conditions, it should be possible to achieve high levels of asymmetric induction in a variety of cycloaddition processes.

Furthermore, the development of catalytic enantioselective reactions where the chiral sulfoxide acts as a transient directing group is a highly desirable goal. This would allow for the transfer of chirality from the sulfoxide to a new stereocenter, followed by the removal or transformation of the sulfinyl group.

The ultimate goal is to leverage the unique properties of the chiral alkynyl sulfoxide moiety to develop a broad portfolio of highly stereoselective transformations. This will further establish these compounds as indispensable tools for the synthesis of enantiomerically pure molecules.

Asymmetric TransformationKey FeatureStereochemical OutcomeRef.
Conjugate AdditionChiral sulfoxide as auxiliaryHigh diastereoselectivity nih.gov
Cycloaddition ReactionsChiral sulfoxide directs approachControl of new stereocenters ysu.edu
Catalytic Enantioselective ReactionsTransient directing groupCatalytic transfer of chirality researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(Hex-1-yne-3-sulfinyl)-4-methylbenzene?

  • Methodological Answer : The synthesis typically involves sulfoxidation of the corresponding sulfide precursor (e.g., 3-hexynyl sulfide derivative) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid over-oxidation to sulfones. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient). Post-reaction purification via column chromatography (silica gel, eluent polarity adjusted for sulfoxide retention) is critical to isolate the sulfinyl product .

Q. How can researchers characterize the sulfinyl group in this compound?

  • Methodological Answer : The sulfinyl group exhibits distinct spectroscopic signatures:

  • NMR : 1H^{1}\text{H}-NMR shows deshielded protons near the sulfinyl group (δ 2.5–3.5 ppm). 13C^{13}\text{C}-NSR (Nuclear Spin Relaxation) can confirm sulfur hybridization.
  • IR : Strong S=O stretching vibrations at 1030–1060 cm1^{-1}.
  • X-ray crystallography (if crystalline): Provides absolute configuration and bond angles (e.g., C-S-O ~106°), critical for stereochemical analysis .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential irritancy of sulfoxides. Store in airtight containers away from strong oxidizers. Emergency measures: For inhalation, move to fresh air; for skin contact, wash with soap/water. Toxicity data should be cross-referenced with structurally similar sulfoxides (e.g., methyl p-tolyl sulfoxide) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the sulfinyl group in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electrophilicity of the sulfinyl sulfur and its interaction with nucleophiles. Solvent effects (PCM models) and transition-state analysis (IRC calculations) can predict regioselectivity in reactions. Comparative studies with sulfones/sulfides help validate computational outcomes .

Q. What strategies resolve contradictions in spectroscopic data for sulfoxide derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvent polarity effects. Use multi-technique validation:

  • Variable-temperature NMR to detect dynamic equilibria.
  • Mass spectrometry (HRMS) to confirm molecular integrity.
  • Single-crystal XRD (if available) for unambiguous structural confirmation. Cross-reference with databases like PubChem or NIST for spectral libraries .

Q. How does the electronic nature of the sulfinyl group influence biological activity in derivatives?

  • Methodological Answer : The sulfinyl group’s electron-withdrawing effect modulates aromatic ring electronics, affecting binding to biological targets (e.g., enzymes). Use Hammett σp_p constants to correlate substituent effects with bioactivity (e.g., antimicrobial assays). SAR studies should compare sulfinyl vs. sulfonyl/sulfide analogs to isolate electronic contributions .

Q. What advanced techniques analyze degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products (e.g., sulfones). Isotopic labeling (18O^{18}\text{O}-H2_2O) tracks oxygen incorporation. Kinetic modeling (Arrhenius plots) predicts shelf-life. EPR spectroscopy detects radical intermediates during oxidation .

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